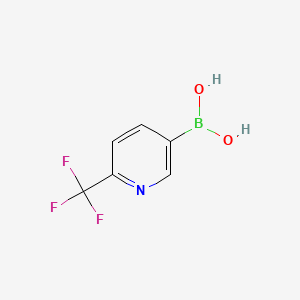

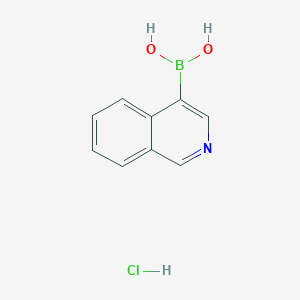

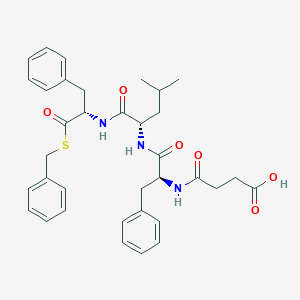

1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, involves the use of Vilsmeier-Haack reagent as a key step in the formation of the carbaldehyde group. In a related study, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized, showcasing the versatility of this method in introducing the aldehyde functionality to the pyrazole core. The structures of these compounds were confirmed through various analytical techniques, including elemental analysis, 1H-NMR, and 13C-NMR. Additionally, the structure of an intermediate was elucidated using X-ray crystallography, demonstrating the reliability of the synthetic route .

Molecular Structure Analysis

X-ray diffraction analysis has been employed to determine the molecular structure of pyrazole derivatives. For instance, the crystal structure of a closely related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined, revealing that the aldehydic fragment is nearly coplanar with the pyrazole ring. The crystallographic study provided detailed insights into the molecular geometry, including bond lengths and angles, which are crucial for understanding the reactivity and physical properties of these compounds. The molecule was found to engage in directionally specific intermolecular interactions, such as C–H···O hydrogen bonds, which can influence the compound's stability and packing in the solid state .

Chemical Reactions Analysis

The reactivity of pyrazole carbaldehydes can be influenced by the substituents on the phenyl ring and the pyrazole core. Although the specific chemical reactions of 1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde are not detailed in the provided papers, the presence of the aldehyde group suggests that it could undergo various organic transformations. These may include condensation reactions with hydrazines to form hydrazones, or with alcohols to yield hemiacetals or acetals. The dichlorobenzyl and phenyl substituents may also affect the electrophilic character of the aldehyde, potentially leading to different reactivity patterns compared to other pyrazole carbaldehydes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be significantly affected by their molecular structure. For example, solvatochromic studies on a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, demonstrated how solvent polarity can influence the photophysical properties of these molecules. The emission spectrum, extinction coefficients, and quantum yields were found to vary across different solvents, indicating the sensitivity of these compounds to their environment. Additionally, the dipole moment of the excited state relative to the ground state was calculated, providing insight into the electronic distribution within the molecule during excitation . These findings are relevant for understanding the behavior of 1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde in various solvents and under different conditions.

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

Pyrazole derivatives, including compounds structurally similar to "1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde," play a crucial role as intermediates in the synthesis of heterocycles. These compounds serve as building blocks for creating a wide array of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The unique reactivity of these derivatives under mild conditions facilitates the generation of diverse heterocycles, highlighting their importance in medicinal chemistry and drug design (Gomaa & Ali, 2020).

Anticancer Agents Development

Knoevenagel condensation products, involving pyrazole derivatives, have shown promise in the development of anticancer agents. The reaction facilitates the creation of α, β-unsaturated ketones/carboxylic acids, which form a library of chemical compounds with significant anticancer activity. These compounds exhibit remarkable efficacy by targeting various cancer targets like DNA, microtubules, and kinases, indicating their potential in anticancer drug development (Tokala, Bora, & Shankaraiah, 2022).

Optoelectronic Materials

Compounds containing pyrazole and its derivatives have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is of great value for creating novel optoelectronic materials. The synthesis and application of quinazoline derivatives, related to pyrazole frameworks, for optoelectronic purposes underscore the versatility of these heterocycles in the development of electronic and photonic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Environmental Remediation

Enzymatic treatment of organic pollutants, including compounds structurally related to pyrazoles, has gained interest for its potential in environmental remediation. The use of redox mediators in conjunction with enzymes can significantly enhance the degradation efficiency of recalcitrant compounds found in industrial wastewater. This approach underscores the potential of heterocyclic compounds in addressing environmental pollution challenges (Husain & Husain, 2007).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as dichlorobenzyl alcohol, have been found to exhibit antiseptic properties, suggesting a broad spectrum of action against bacteria and viruses .

Mode of Action

It is thought to be related to the denaturation of external proteins and rearrangement of the tertiary structure proteins . This could potentially disrupt the normal functioning of the target organisms, leading to their inactivation.

Pharmacokinetics

Similar compounds like dichlorobenzyl alcohol are known to be rapidly released from their formulation and reach peak concentration in saliva after 3-4 minutes . This suggests that 1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde may also exhibit rapid absorption and distribution.

Propiedades

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O/c18-15-7-4-8-16(19)14(15)10-21-9-13(11-22)17(20-21)12-5-2-1-3-6-12/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKGCVDNLCMTTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=CC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)

![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)

![6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1326530.png)